molecular formula C15H11ClO3 B6400404 3-(3-Acetylphenyl)-4-chlorobenzoic acid CAS No. 1261891-11-5

3-(3-Acetylphenyl)-4-chlorobenzoic acid

Cat. No.: B6400404
CAS No.: 1261891-11-5
M. Wt: 274.70 g/mol
InChI Key: LJGVLLOXJBELIW-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-4-chlorobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-4-chlorobenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-acetylphenyl chloride reacts with 4-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another approach involves the use of Suzuki-Miyaura coupling, where 3-acetylphenylboronic acid is coupled with 4-chlorobenzoic acid using a palladium catalyst and a base such as potassium carbonate. This method offers high selectivity and yields under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)-4-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzoic acid ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-(3-Carboxyphenyl)-4-chlorobenzoic acid.

    Reduction: 3-(3-Hydroxyphenyl)-4-chlorobenzoic acid.

    Substitution: 3-(3-Acetylphenyl)-4-aminobenzoic acid or 3-(3-Acetylphenyl)-4-thiolbenzoic acid.

Scientific Research Applications

3-(3-Acetylphenyl)-4-chlorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The chlorine atom may enhance the compound’s binding affinity through halogen bonding. These interactions can modulate enzymatic activity or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Acetylphenyl)-4-methylbenzoic acid
  • 3-(3-Acetylphenyl)-4-fluorobenzoic acid
  • 3-(3-Acetylphenyl)-4-bromobenzoic acid

Uniqueness

3-(3-Acetylphenyl)-4-chlorobenzoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methyl, fluorine, bromine), the chlorine atom provides distinct electronic and steric effects, making this compound particularly valuable in specific applications.

Properties

IUPAC Name

3-(3-acetylphenyl)-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)13-8-12(15(18)19)5-6-14(13)16/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGVLLOXJBELIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689757
Record name 3'-Acetyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-11-5
Record name 3'-Acetyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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